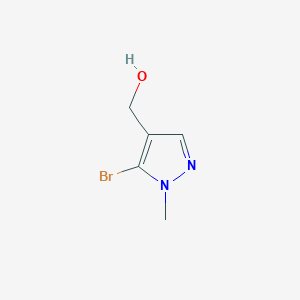
2-chloro-3-(2,2-difluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2,2-difluoroethoxy)pyridine, also known as 2-Cl-3-(2,2-DFE)pyridine, is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a melting point of -51.2 °C and boiling point of 88.3 °C. It is a derivative of pyridine, a heterocyclic aromatic organic compound. It is a versatile compound that is used in a range of organic synthesis reactions, including the synthesis of drugs, dyes, and other organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other products.
Mécanisme D'action
2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine is a versatile compound that is used in a range of organic synthesis reactions. It is used as a reagent in the synthesis of other organic compounds, such as 2-chloro-3-fluoropyridine, 2-chloro-3-methylpyridine, and 2-chloro-3-methylbenzoic acid. In addition, it is used in the synthesis of heterocyclic compounds, such as 2-chloro-3-methyl-4-pyridinol and 2-chloro-3-methyl-4-piperidinol. The mechanism of action of 2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine is based on its ability to react with other organic compounds to form new products. It is a nucleophilic compound that can react with electrophilic compounds to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine are not well understood. It is a volatile compound that is not likely to accumulate in the body. It is not known to have any direct effects on the human body, but it may be toxic if inhaled or ingested in large amounts.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine in lab experiments include its low cost and its ability to react with a variety of organic compounds. It is also a versatile reagent that can be used in a range of organic synthesis reactions. The main limitation of using 2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine in lab experiments is its volatility, which can make it difficult to work with.
Orientations Futures
There are a number of potential future directions for the use of 2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine. It could be used in the synthesis of new drugs and agrochemicals, as well as in the production of pharmaceuticals. It could also be used in the synthesis of heterocyclic compounds, such as 2-chloro-3-methyl-4-pyridinol and 2-chloro-3-methyl-4-piperidinol. Additionally, it could be used as a reagent in the synthesis of other organic compounds, such as 2-chloro-3-fluoropyridine, 2-chloro-3-methylpyridine, and 2-chloro-3-methylbenzoic acid. Finally, further research could be conducted to explore the biochemical and physiological effects of 2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine.
Méthodes De Synthèse
2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine can be synthesized by a variety of methods, including the reaction of 2-chloro-3-hydroxypyridine with 2,2-difluoroethyl bromide. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80 °C. The reaction produces 2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine as a by-product. The reaction can also be carried out in the presence of a base such as sodium carbonate, sodium hydroxide, or sodium bicarbonate.
Applications De Recherche Scientifique
2-chloro-3-(2,2-difluoroethoxy)pyridine(2,2-DFE)pyridine is used in a variety of scientific research applications. It is used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other products. It is also used as a reagent in the synthesis of other organic compounds, such as 2-chloro-3-fluoropyridine, 2-chloro-3-methylpyridine, and 2-chloro-3-methylbenzoic acid. In addition, it is used in the synthesis of heterocyclic compounds, such as 2-chloro-3-methyl-4-pyridinol and 2-chloro-3-methyl-4-piperidinol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-(2,2-difluoroethoxy)pyridine involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloropyridine", "2,2-difluoroethanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-chloropyridine to a reaction flask", "Add 2,2-difluoroethanol to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
Numéro CAS |
1429870-21-2 |
Nom du produit |
2-chloro-3-(2,2-difluoroethoxy)pyridine |
Formule moléculaire |
C7H6ClF2NO |
Poids moléculaire |
193.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



